LSN2814617: Mechanisms of mGluR5 Positive Allosteric Modulation
LSN2814617: Mechanisms of mGluR5 Positive Allosteric Modulation
Technical Guide for Drug Discovery & Neuroscience Applications
Executive Summary
LSN2814617 (CAS: 1313498-08-6) is a potent, selective, and orally active positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGluR5).[1] Unlike orthosteric agonists that bind the glutamate site and often cause rapid receptor desensitization, LSN2814617 binds to a distinct allosteric transmembrane domain, potentiating the receptor's response to endogenous glutamate.
This compound represents a "second-generation" mGluR5 PAM, designed to overcome the physicochemical liabilities (solubility, brain penetrance) of earlier tools like CDPPB and ADX47273. It is primarily utilized in preclinical research to investigate NMDA receptor hypofunction (a model for schizophrenia) and sleep-wake architecture , where it demonstrates robust wake-promoting effects without the rebound hypersomnolence typical of psychostimulants.
Molecular Mechanism & Pharmacology[2]
Chemical Identity
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IUPAC Name: 3-tert-butyl-7-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridine[2]
Allosteric Modulation Theory
LSN2814617 acts as a pure PAM . It lacks intrinsic agonist activity; it does not activate mGluR5 in the absence of glutamate. Instead, it lowers the energy barrier for the receptor to transition from the inactive to the active state upon glutamate binding.
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Binding Site: Transmembrane domain (7TM), distinct from the large extracellular Venus Flytrap Domain (VFD) where glutamate binds.
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Potency:
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Selectivity: >10 µM against mGluR1, mGluR2/3, and ionotropic glutamate receptors (NMDA, AMPA).
Signaling Pathway (Gq/G11)
Upon binding, LSN2814617 potentiates the canonical Gq-protein signaling cascade. This leads to the activation of Phospholipase C
Visualization: mGluR5-Gq Signaling Cascade
Caption: LSN2814617 binds allosterically to mGluR5, amplifying Gq-mediated calcium release and downstream NMDA receptor potentiation.
Therapeutic Potential & In Vivo Efficacy[2]
Cognitive Enhancement (Schizophrenia)
The "NMDA Hypofunction Hypothesis" of schizophrenia suggests that diminishing glutamatergic signaling contributes to negative symptoms and cognitive deficits.
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Mechanism: mGluR5 is physically and functionally coupled to NMDA receptors via scaffold proteins (e.g., Shank, Homer). Potentiating mGluR5 activity indirectly restores NMDA receptor currents.
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Data: LSN2814617 reverses cognitive deficits induced by NMDA antagonists (e.g., SDZ 220,581) in operant tasks like Delayed Match to Position (DMTP) .
Sleep-Wake Architecture
Unlike amphetamines (which increase dopamine) or caffeine (adenosine antagonism), LSN2814617 promotes wakefulness via glutamatergic tone.
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Effect: Significant increase in Wake time; suppression of REM and NREM sleep.[5]
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Advantage: Minimal Rebound Hypersomnolence. Animals do not exhibit the deep "crash" (compensatory sleep) seen after psychostimulant withdrawal, suggesting a distinct homeostatic interaction.
Experimental Protocols
In Vitro Validation: Calcium Mobilization Assay (FLIPR)
Objective: Determine the EC₅₀ of LSN2814617 by measuring intracellular calcium flux in HEK293 cells stably expressing human mGluR5.
Reagents:
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HEK293-hmGluR5 cell line (inducible expression often preferred to prevent toxicity).
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Calcium-sensitive dye (e.g., Fluo-4 AM).
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Assay Buffer: HBSS + 20 mM HEPES, pH 7.4.
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Glutamate (EC₂₀ concentration).
Protocol:
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Seeding: Plate cells at 50,000 cells/well in black-walled, clear-bottom 96-well plates. Incubate overnight.
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Dye Loading: Aspirate media. Add 100 µL Assay Buffer containing 4 µM Fluo-4 AM and 2.5 mM Probenecid (to inhibit anion transport). Incubate 60 min at 37°C.
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Compound Preparation: Prepare 10-point serial dilution of LSN2814617 in Assay Buffer (0.1 nM to 10 µM).
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Baseline: Measure baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.
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Addition A (Modulator): Add LSN2814617.[1][3][4][5] Monitor for 5 minutes (check for intrinsic agonism—expect none).
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Addition B (Agonist): Add Glutamate at a fixed EC₂₀ concentration.
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Measurement: Record peak fluorescence response.
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Analysis: Normalize data to % of maximal Glutamate response. Fit to a four-parameter logistic equation.
In Vivo Validation: Rat Sleep/Wake EEG Telemetry
Objective: Assess wake-promoting efficacy and sleep architecture changes.
Workflow Visualization:
Caption: Workflow for evaluating LSN2814617 effects on sleep architecture using telemetry.
Key Steps:
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Implantation: Wistar rats implanted with abdominal telemetry transmitters with leads routed to cranial electrodes (Frontal/Parietal cortex) and dorsal neck muscles (EMG).
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Dosing: Administer LSN2814617 orally (PO) at CT0 (Lights On) or CT12 (Lights Off). Vehicle: 1% HEC/0.25% Tween 80.
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Data Binning: Analyze EEG/EMG in 10-second epochs.
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Wake: Low amplitude EEG, high EMG.
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NREM: High amplitude delta (0.5–4 Hz), low EMG.
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REM: Theta dominance (6–9 Hz), muscle atonia (silent EMG).
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Success Criteria: Dose-dependent increase in Wake duration during the first 4 hours post-dose.
Summary of Key Data
| Parameter | Value / Characteristic | Source |
| Target | mGluR5 (Positive Allosteric Modulator) | Gilmour et al., 2013 |
| Binding Site | Transmembrane Domain (MPEP site) | Gilmour et al., 2013 |
| h-mGluR5 EC₅₀ | 52 nM | Cayman Chemical / Gilmour |
| r-mGluR5 EC₅₀ | 42 nM | Gilmour et al., 2013 |
| Receptor Occupancy | ED₅₀ = 13 mg/kg (Rat Hippocampus) | Gilmour et al., 2013 |
| Bioavailability | High (Orally Active) | Gilmour et al., 2013 |
| Key Phenotype | Wake promotion, cognitive restoration | Loomis et al., 2015 |
References
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Gilmour, G., et al. (2013). In vitro characterisation of the novel positive allosteric modulators of the mGlu5 receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat. Neuropharmacology, 64, 224-239.[2][6][7]
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Loomis, S., et al. (2015). Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617. Psychopharmacology, 232(21), 3977-3989.[5]
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Cayman Chemical. LSN2814617 Product Information & Safety Data Sheet.
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MedKoo Biosciences. LSN2814617 Chemical Structure and Properties.[1]
Sources
- 1. medkoo.com [medkoo.com]
- 2. In vitro characterisation of the novel positive allosteric modulators of the mGlu₅ receptor, LSN2463359 and LSN2814617, and their effects on sleep architecture and operant responding in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]
- 4. caymanchem.com [caymanchem.com]
- 5. Distinct pro-vigilant profile induced in rats by the mGluR5 potentiator LSN2814617 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. daneshyari.com [daneshyari.com]
- 7. Metabotropic glutamate receptor function and regulation of sleep-wake cycles - PMC [pmc.ncbi.nlm.nih.gov]
